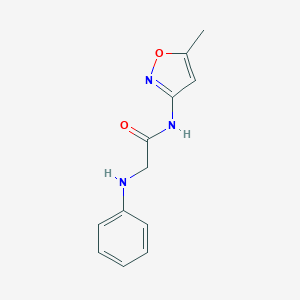![molecular formula C24H19ClN2O4 B271059 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, also known as CIL56, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide exerts its anticancer effects through multiple mechanisms. The compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been found to induce the expression of pro-apoptotic genes, such as Bax and Puma, and downregulate the expression of anti-apoptotic genes, such as Bcl-2. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been found to have a number of biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing and proliferating. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in lab experiments. The compound is expensive to synthesize, which may limit its availability to researchers. Additionally, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has low aqueous solubility, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further research is needed to explore the potential applications of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in combination with other anticancer agents. Finally, more studies are needed to investigate the safety and toxicity of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo, which will be important for the development of potential clinical applications.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound that has potential applications in cancer research. The compound inhibits the growth of cancer cells and induces apoptosis through multiple mechanisms. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but there are also limitations to its use. Future research directions include the development of more efficient synthesis methods, investigation of the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide in vivo, and exploration of potential combination therapies.
Synthesemethoden
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-chloro-2-methoxyaniline, which is then converted to 5-chloro-2-methoxybenzamide. The benzamide is then reacted with dibenzo[b,d]furan-3-carboxylic acid, followed by the addition of pyrrolidine and acetic anhydride to form 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential applications in cancer research. Studies have demonstrated that 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide inhibits the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide may be a promising candidate for further investigation in this area.
Eigenschaften
Produktname |
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C24H19ClN2O4 |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxyphenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-21-9-6-15(25)11-19(21)27-13-14(10-23(27)28)24(29)26-16-7-8-18-17-4-2-3-5-20(17)31-22(18)12-16/h2-9,11-12,14H,10,13H2,1H3,(H,26,29) |
InChI-Schlüssel |
HOEKCKWYBBSTNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)